3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is a compound classified within the pyrrolidine-2,5-dione family. This class of compounds is notable for its diverse biological activities and applications in medicinal chemistry. The specific structure of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione includes a pyrrolidine ring substituted at the 3-position with a methyl group and at the 4-position with a propan-2-ylphenyl group, contributing to its unique chemical properties and potential uses in various scientific fields, including chemistry and biology.
The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the cyclization of suitable precursors. Common methods include:
The synthesis may require careful monitoring of temperature and pH to ensure optimal reaction conditions. The choice of solvents and reagents can significantly influence the yield and purity of the final product.
The molecular formula for 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is . Its structure features:
The compound has an InChI (International Chemical Identifier) string of InChI=1S/C14H17NO2/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(16)15-13(14)17/h4-7,9H,8H2,1-3H3,(H,15,16,17)
and an InChI Key of QYDFHSLIPPLNND-UHFFFAOYSA-N
.
3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione can participate in various chemical reactions typical for pyrrolidine derivatives:
The reactivity of this compound is influenced by its substituents, which can stabilize or destabilize certain reaction pathways. The electronic effects from the propan-2-ylphenyl group may enhance its nucleophilicity compared to simpler pyrrolidine derivatives.
The mechanism of action for 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is primarily studied in relation to its potential biological activities. Research indicates that derivatives of pyrrolidine compounds exhibit various pharmacological effects, including:
Studies have shown that modifications in the structure can lead to significant changes in potency and efficacy against various biological targets .
3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures that could lead to degradation.
The applications of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione span several fields:
The efficient construction of the pyrrolidine-2,5-dione (succinimide) core represents the foundational step in synthesizing 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione derivatives. Two predominant cyclocondensation methodologies have been optimized for this purpose:
Malonate Alkylation-Ring Closure: This robust approach begins with the alkylation of diethyl malonate with 4-isopropylbenzyl halide under basic conditions (typically sodium ethoxide in anhydrous ethanol). The resulting dialkylated malonate intermediate undergoes selective mono-methylation at the α-position using methyl iodide. Subsequent hydrolysis of the ester groups yields the corresponding dicarboxylic acid, which undergoes dehydrative cyclization upon treatment with acetic anhydride or thionyl chloride to furnish the target 3,3-disubstituted pyrrolidine-2,5-dione scaffold [1] [6]. This method reliably provides moderate to good yields (typically 45-65%) and is particularly advantageous for introducing diverse substituents at the C3 position.
Knoevenagel Condensation-Cyanoethylation-Hydrolysis: An alternative route employs the condensation of 4-isopropylbenzaldehyde with diethyl malonate via the Knoevenagel reaction, yielding an unsaturated diester. Subsequent Michael addition of potassium cyanide (KCN) across the double bond generates a β-cyano diester intermediate. Acidic or basic hydrolysis of both the nitrile and ester functionalities, followed by thermal decarboxylation, produces the desired dicarboxylic acid precursor. Intramolecular cyclodehydration using dehydrating agents (e.g., acetic anhydride, P₂O₅) completes the synthesis of the bicyclic succinimide core [6] [9]. While involving more steps, this route offers flexibility for introducing electron-withdrawing groups adjacent to the carbonyl.
Table 1: Cyclocondensation Methodologies for Pyrrolidine-2,5-dione Core Synthesis
Method | Key Steps | Key Reagents | Average Yield Range | Primary Advantages |
---|---|---|---|---|
Malonate Alkylation | Alkylation → Methylation → Hydrolysis → Cyclization | NaOEt, 4-iPr-BnX, CH₃I, Ac₂O/SOCl₂ | 45-65% | Straightforward, good control over C3 substituents |
Knoevenagel-Cyanoethylation | Knoevenagel → Cyanoethylation → Hydrolysis → Cyclization | Diethyl malonate, KCN, H₃O⁺/OH⁻, Ac₂O/P₂O₅ | 35-50% (overall) | Access to disubstituted malonate derivatives |
Functionalization of the imide nitrogen (N1) is crucial for modulating the physicochemical and pharmacological properties of the 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione scaffold. Two principal strategies are employed:
Direct N-Alkylation: The imide nitrogen, being moderately acidic (pKa ~9-11), can be deprotonated using strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, acetonitrile). The resulting nucleophilic anion readily attacks alkyl halides (R-X, where R = alkyl chains bearing terminal amines, morpholine, or arylpiperazine moieties), yielding N-alkylated derivatives. Common electrophiles include chloroethylmorpholine, bromopropylphthalimide (followed by deprotection), and chloroalkylarylpiperazines. This method offers directness but can sometimes suffer from over-alkylation or require careful control of stoichiometry and temperature [7] [9].
N-Mannich Reaction: This method provides efficient access to N-aminomethylated derivatives, valuable for introducing secondary or tertiary amine functionalities. The reaction involves condensing the imide with formaldehyde (or paraformaldehyde) and a primary or secondary amine (e.g., morpholine, piperazine, substituted piperazines) in a suitable solvent like ethanol, methanol, or dichloromethane. The reaction often proceeds smoothly at room temperature or with mild heating (40-60°C), generating the N-Mannich base (N-CH₂-NR₁R₂) in good yields (60-85%). This approach is particularly advantageous for introducing basic amine side chains that enhance water solubility and potential for CNS penetration [7].
Rational hybrid design underpins the development of bioactive 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione derivatives. This strategy combines the core scaffold with pharmacophores known for CNS activity via optimized linkers:
Arylpiperazine Integration: N-((4-Arylpiperazin-1-yl)alkyl) derivatives constitute a major class of hybrids. Electron-withdrawing substituents (e.g., -CF₃, -OCF₃, -SCF₃) on the para-position of the piperazine-attached phenyl ring significantly enhance anticonvulsant potency. These groups modulate the piperazine basicity and lipophilicity, influencing receptor interaction and blood-brain barrier permeability. For instance, the 4-trifluoromethylphenylpiperazine analog demonstrated superior activity in the 6Hz psychomotor seizure model (ED₅₀ = 21.0 mg/kg) compared to unsubstituted analogs [9] [4]. The arylpiperazine moiety is postulated to interact with serotoninergic (5-HT₁ₐ) receptors or contribute to multi-target activity.
Morpholine Integration: Linking the pyrrolidine-2,5-dione nitrogen to the morpholine ring via alkyl spacers (typically 2-4 methylene groups) yields potent analogs. Morpholine contributes favorable physicochemical properties (increased solubility, moderate basicity) and potentially targets specific ion channels or modulates pharmacokinetics. Compound 33 (3-(benzo[b]thiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) exemplifies this design, exhibiting broad-spectrum anticonvulsant activity (MES ED₅₀ = 27.4 mg/kg; 6Hz ED₅₀ = 30.8 mg/kg) and significant antinociceptive effects in neuropathic pain models [6] [9]. Its balanced inhibition of neuronal voltage-sensitive sodium channels (site 2) is a key mechanism.
The length and nature of the alkyl chain connecting the pyrrolidine-2,5-dione N1 to the terminal pharmacophore (e.g., arylpiperazine, morpholine) critically influence potency, efficacy, and selectivity:
Table 2: Impact of Alkyl Spacer Length (n) on Anticonvulsant Activity in the MES Test
Spacer Length (n) | Terminal Pharmacophore | Example Compound Structure | MES ED₅₀ (mg/kg) | Relative Potency |
---|---|---|---|---|
2 (Ethyl) | 4-(CF₃)phenylpiperazine | N-[(4-(3-Trifluoromethylphenyl)piperazin-1-yl)ethyl] | 88.4 | Low-Moderate |
3 (Propyl) | 4-(CF₃)phenylpiperazine | N-[(4-(3-Trifluoromethylphenyl)piperazin-1-yl)propyl] | 59.9 | High |
4 (Butyl) | 4-(CF₃)phenylpiperazine | N-[(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl] | >100 | Low |
3 (Propyl) | Morpholine | N-(3-Morpholinopropyl) | 27.4 | Very High |
The C3 carbon of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is a chiral center, creating potential for stereoisomers with differing biological activities. Current synthetic approaches and their stereochemical implications include:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1